molecular formula C22H19N B2641515 5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole CAS No. 198019-25-9

5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole

Cat. No. B2641515
CAS RN: 198019-25-9
M. Wt: 297.401
InChI Key: YHAVCLRMEZLDLI-UHFFFAOYSA-N
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Description

5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole, also known as CERC-501, is a novel small molecule that has been identified as a potential therapeutic agent for the treatment of various neuropsychiatric disorders. This compound has been shown to modulate the activity of the kappa opioid receptor (KOR), which is involved in the regulation of mood, anxiety, and stress responses.

Mechanism Of Action

5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole acts as a selective KOR antagonist, which means that it blocks the activity of the KOR. This receptor is known to play a role in the regulation of mood, anxiety, and stress responses. By blocking the KOR, 5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole is believed to produce its therapeutic effects by modulating these processes.
Biochemical and Physiological Effects
5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole has been shown to produce a range of biochemical and physiological effects in preclinical studies. It has been shown to increase levels of the neurotransmitter dopamine in the brain, which is involved in the regulation of mood and reward processing. It has also been shown to decrease levels of the stress hormone corticosterone, which is involved in the stress response.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole for lab experiments is its high selectivity for the KOR, which means that it has minimal off-target effects. However, one limitation is that its effects may vary depending on the specific animal model used, which can make it difficult to translate findings to humans.

Future Directions

There are several future directions for research on 5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole. One area of interest is its potential use in the treatment of post-traumatic stress disorder (PTSD), which is a condition that is characterized by heightened anxiety and stress responses. Another area of interest is its potential use in the treatment of chronic pain, which has been linked to dysregulation of the KOR. Additionally, further studies are needed to determine the optimal dosing and administration of 5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole for therapeutic use.

Synthesis Methods

The synthesis of 5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole involves the reaction of 4-methylphenylhydrazine with 2-phenylpyridine-4-carboxaldehyde in the presence of a palladium catalyst. The resulting intermediate is then reduced with sodium borohydride to yield the final product.

Scientific Research Applications

5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders such as depression, anxiety, and drug addiction. In preclinical studies, it has been shown to produce antidepressant and anxiolytic effects, as well as attenuate the rewarding effects of drugs of abuse.

properties

IUPAC Name

4-(4-methylphenyl)-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16),10,12,14-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N/c1-15-9-11-16(12-10-15)17-13-14-23-21-8-3-2-5-18(21)20-7-4-6-19(17)22(20)23/h2-12,17H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAVCLRMEZLDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCN3C4=CC=CC=C4C5=C3C2=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole

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